molecular formula C15H24N2O2S B1424797 N1-Cyclohexyl-N1-ethyl-4-(methylsulfonyl)-1,3-benzenediamine CAS No. 1220017-67-3

N1-Cyclohexyl-N1-ethyl-4-(methylsulfonyl)-1,3-benzenediamine

Cat. No.: B1424797
CAS No.: 1220017-67-3
M. Wt: 296.4 g/mol
InChI Key: QHKFJSOJQBUNHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-Cyclohexyl-N1-ethyl-4-(methylsulfonyl)-1,3-benzenediamine is a chemical compound with the molecular formula C15H24N2O2S It is known for its unique structure, which includes a cyclohexyl group, an ethyl group, and a methylsulfonyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-Cyclohexyl-N1-ethyl-4-(methylsulfonyl)-1,3-benzenediamine typically involves the reaction of 4-(methylsulfonyl)-1,3-benzenediamine with cyclohexyl ethylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and may require the use of a catalyst to facilitate the reaction. The reaction conditions, including temperature and time, are optimized to achieve the highest yield and purity of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of automated systems and advanced analytical techniques ensures consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

N1-Cyclohexyl-N1-ethyl-4-(methylsulfonyl)-1,3-benzenediamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N1-Cyclohexyl-N1-ethyl-4-(methylsulfonyl)-1,3-benzenediamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1-Cyclohexyl-N1-ethyl-4-(methylsulfonyl)-1,3-benzenediamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1-Cyclohexyl-N1-ethyl-4-(methylsulfonyl)-1,3-benzenediamine is unique due to the presence of the methylsulfonyl group, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may lack this functional group or have different substituents .

Biological Activity

N1-Cyclohexyl-N1-ethyl-4-(methylsulfonyl)-1,3-benzenediamine is a chemical compound with the molecular formula C₁₅H₂₄N₂O₂S. This compound features a cyclohexyl and ethyl group attached to a 1,3-benzenediamine core, along with a methylsulfonyl substituent at the para position. It is categorized as an aromatic amine and has garnered interest for its potential applications in pharmaceuticals and materials science. However, comprehensive studies on its biological activity remain limited.

  • Molecular Formula: C₁₅H₂₄N₂O₂S
  • CAS Number: 1220017-67-3
  • Molecular Weight: 296.43 g/mol
  • Classification: Irritant

Biological Activity Overview

Interaction Studies

Initial findings suggest that this compound may exhibit binding affinity with several biological targets. However, further research is necessary to elucidate these interactions and their implications for drug design and therapeutic applications.

Comparative Analysis with Similar Compounds

The following table summarizes structural analogs of this compound and their known biological activities:

Compound NameStructure FeaturesBiological Activity
4-Amino-N,N-diethylbenzenesulfonamideDiethyl group instead of cyclohexylAntimicrobial
N,N-Dimethyl-4-methylsulfonylanilineDimethyl substitution on the amineAnticancer
4-MethylsulfonylanilineLacks the cyclohexyl and ethyl groupsAnti-inflammatory

This comparison highlights that while this compound has unique structural attributes, its biological activity remains to be fully characterized.

Potential Applications

Researchers are exploring various applications for this compound in fields such as:

  • Pharmaceutical Development: Due to its unique structure, it may serve as a lead compound for developing new therapeutic agents.
  • Materials Science: Its properties may allow for innovative uses in material formulations.

Properties

IUPAC Name

1-N-cyclohexyl-1-N-ethyl-4-methylsulfonylbenzene-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O2S/c1-3-17(12-7-5-4-6-8-12)13-9-10-15(14(16)11-13)20(2,18)19/h9-12H,3-8,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHKFJSOJQBUNHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCCCC1)C2=CC(=C(C=C2)S(=O)(=O)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N1-Cyclohexyl-N1-ethyl-4-(methylsulfonyl)-1,3-benzenediamine
Reactant of Route 2
Reactant of Route 2
N1-Cyclohexyl-N1-ethyl-4-(methylsulfonyl)-1,3-benzenediamine
Reactant of Route 3
N1-Cyclohexyl-N1-ethyl-4-(methylsulfonyl)-1,3-benzenediamine
Reactant of Route 4
Reactant of Route 4
N1-Cyclohexyl-N1-ethyl-4-(methylsulfonyl)-1,3-benzenediamine
Reactant of Route 5
Reactant of Route 5
N1-Cyclohexyl-N1-ethyl-4-(methylsulfonyl)-1,3-benzenediamine
Reactant of Route 6
N1-Cyclohexyl-N1-ethyl-4-(methylsulfonyl)-1,3-benzenediamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.